2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride
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Overview
Description
2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a piperazine ring and a chlorinated phenylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride typically involves multiple steps. One common method includes the reaction of p-chloro-alpha-phenylbenzyl chloride with piperazine to form an intermediate, which is then reacted with ethylene oxide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the chlorinated phenylbenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
Industry: Utilized in the production of antifungal agents and other pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cetirizine Dihydrochloride: Shares structural similarities but differs in its pharmacological profile.
Cloperastine: Another compound with a similar piperazine ring but distinct therapeutic uses
Uniqueness
2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds .
Properties
CAS No. |
16726-46-8 |
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Molecular Formula |
C23H33Cl3N2O3 |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C23H31ClN2O3.2ClH/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)29-18-15-26-12-10-25(11-13-26)14-17-28-19-16-27;;/h1-9,23,27H,10-19H2;2*1H |
InChI Key |
RUKOGAMTPOVESW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
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